molecular formula C16H19NO2 B8740486 Methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene CAS No. 25213-88-1

Methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene

Cat. No. B8740486
Key on ui cas rn: 25213-88-1
M. Wt: 257.33 g/mol
InChI Key: DEAKWVKQKRNPHF-UHFFFAOYSA-N
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Patent
US07833603B2

Procedure details

To a separate reactor, 73.85% by weight of methylmethacrylate, 5% by weight of acrylonitrile, and 21.15% by weight of styrene are added and suspension polymerized. The resultant product is dehydrated and dried to obtain methylmethacrylate-acrylonitrile-styrene copolymer resin (MSAN) with a weight average molecular weight of about 105,000 in bead form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].[C:8](#[N:11])[CH:9]=[CH2:10].[CH2:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].[CH2:10]=[CH:9][C:8]#[N:11].[CH2:12]=[CH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
suspension polymerized
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C(=C)C)=O.C=CC#N.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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